molecular formula C11H10BrFO3 B13856997 Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Cat. No.: B13856997
M. Wt: 289.10 g/mol
InChI Key: HBWUBCABGGXUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10BrFO3. It is a derivative of propanoic acid and contains a bromine atom, a fluorophenyl group, and an ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions. The reaction proceeds via electrophilic addition of bromine to the double bond, followed by elimination to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 2-azido-3-(4-fluorophenyl)-3-oxopropanoate.

    Reduction: Formation of ethyl 2-bromo-3-(4-fluorophenyl)-3-hydroxypropanoate.

    Oxidation: Formation of ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction or oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate: Contains a chlorine atom instead of a fluorine atom, leading to different reactivity and properties.

    Ethyl 2-bromo-3-(4-methylphenyl)-3-oxopropanoate: Contains a methyl group instead of a fluorine atom, affecting its steric and electronic characteristics.

    Ethyl 2-bromo-3-(4-nitrophenyl)-3-oxopropanoate:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its behavior in chemical reactions.

Properties

IUPAC Name

ethyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWUBCABGGXUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.